molecular formula C36H43BrN4O7 B1248238 jaspamide B

jaspamide B

Cat. No. B1248238
M. Wt: 723.7 g/mol
InChI Key: ZPXZSAWIJKVCLD-JARXUDBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaspamide B is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide and an organobromine compound.

Scientific Research Applications

Polyploidization in HL-60 Cells

Jaspamide, isolated from the marine sponge Hemiastrella minor, demonstrates antiproliferative activity in HL-60 cells, leading to polyploidization. It increases CD4 and CD14 surface expression and induces multinuclear cells with increased size and number of nuclei (Nakazawa et al., 2001).

Actin Organization Alteration

Jaspamide causes dramatic reorganization of actin in HL-60 cells and human monocytes, converting fibrous networks to focal aggregates. This reorganization inhibits ruffling and intracellular movement, but does not affect phagocytic activity or respiratory burst activity, highlighting its selective effects on actin dynamics (Fabian et al., 1999).

Cardiomyocyte Function and Ion Channel Activity

Jaspamide's effects on human cardiomyocyte function and cardiac ion channel activity were explored due to its observed toxicity in animal models. It significantly inhibits Kv1.5 activity and affects other channels like Cav1.2, Cav3.2, and HCN2, impacting cardiomyocyte contraction and viability (Schweikart et al., 2013).

Nonpeptide Mimetics of Jaspamide

Research into nonpeptide mimetics of jaspamide aims to investigate its structure-activity relationship. This includes synthesizing mimics to understand the positioning of functional groups and flexibility, which play crucial roles in jaspamide's biological profile (Kahn et al., 2009).

Induction of Apoptosis and CD10 Expression

Jaspamide induces programmed cell death (apoptosis) and CD10/neutral endopeptidase expression in HL-60 cells. This process involves the synthesis of CD10, which plays a role in apoptosis induction and granulocytic differentiation in these cells (Cioca & Kitano, 2002).

Growth Modulation in Leukemia Cells

Jaspamide has been observed to inhibit the proliferation and induce immunophenotypic maturation of leukemic cell lines and blast cells from acute myeloid leukemia (AML) patients. This suggests its potential as a therapeutic agent in AML treatment (Fabian et al., 1995).

Synthetic and Pharmacological Studies

Several studies focus on the synthesis of jaspamide analogues and their conformational, chemical, and biological properties. These efforts aim to identify the pharmacophoric core responsible for jaspamide's observed activities, particularly in cancer treatment (Terracciano et al., 2005).

properties

Product Name

jaspamide B

Molecular Formula

C36H43BrN4O7

Molecular Weight

723.7 g/mol

IUPAC Name

(4R,7R,10S,13S,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-15-methylidene-1-oxa-5,8,11-triazacyclononadecane-2,6,9,12,16-pentone

InChI

InChI=1S/C36H43BrN4O7/c1-19-15-21(3)34(45)38-23(5)36(47)41(6)30(17-27-26-9-7-8-10-28(26)39-33(27)37)35(46)40-29(24-11-13-25(42)14-12-24)18-31(43)48-22(4)16-20(2)32(19)44/h7-14,20-23,29-30,39,42H,1,15-18H2,2-6H3,(H,38,45)(H,40,46)/t20-,21+,22+,23+,29-,30-/m1/s1

InChI Key

ZPXZSAWIJKVCLD-JARXUDBDSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](CC(=C)C1=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Canonical SMILES

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C)C1=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

synonyms

jaspamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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